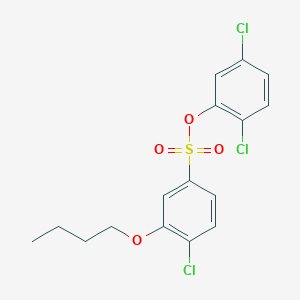

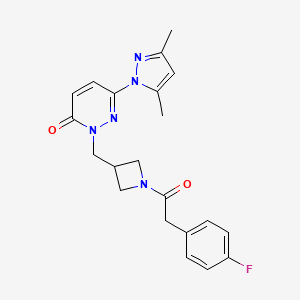

2,5-Dichlorophenyl 3-butoxy-4-chlorobenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. One possible reaction pathway is through electrophilic aromatic substitution . This involves the attack of the pi bond electrons on the electrophile, forming an arenium ion, which is then deprotonated to reform aromaticity .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification Research has shown the compound's relevance in the synthesis and chemical modification processes. For instance, derivatives of sulfonated poly(phenylene) indicate a pathway for creating high molecular weight polymers through nickel-catalyzed coupling polymerization, which are organosoluble and exhibit remarkable thermal stability, suggesting potential applications in advanced material science and engineering (Ghassemi & McGrath, 2004). Another study highlights the electrochemical preparation of chloro and chloromethyl-substituted compounds, showcasing an innovative approach to functionalized isoprene units, which could be instrumental in developing new synthetic routes in organic chemistry (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Photocatalytic Degradation The degradation of polychlorinated compounds, underlined by research on polychlorinated diphenyl sulfides, points towards the compound's role in environmental remediation. Studies have demonstrated the photocatalytic degradation mediated by reactive oxygen species on silica gel, suggesting an efficient pathway for the removal of persistent organic pollutants under environmental conditions (Ge et al., 2019).

Material Science and Engineering In the realm of material science, the synthesis of new sulfonated poly(p-phenylene) derivatives for proton exchange membranes presents a significant step towards enhancing the functionality of fuel cells. The introduction of sulfonic acid moieties to polymers, thereby improving ion exchange capacities and proton conductivities, paves the way for advancements in energy conversion technologies (H. Ghassemi & J. McGrath, 2004).

Catalysis and Organic Reactions Furthermore, research into the oxidation reactions of chlorinated benzenes reveals insights into the mechanistic pathways of sulfur-containing metabolites, indicating potential applications in catalysis and organic synthesis (Kimura, Kawai, Sato, Aimoto, & Murata, 1983). The versatility of this compound and its derivatives in catalyzing various chemical reactions underscores its value in the development of novel catalysts and reaction mediums.

Propiedades

IUPAC Name |

(2,5-dichlorophenyl) 3-butoxy-4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl3O4S/c1-2-3-8-22-15-10-12(5-7-13(15)18)24(20,21)23-16-9-11(17)4-6-14(16)19/h4-7,9-10H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAWKNBTAUQESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichlorophenyl 3-butoxy-4-chlorobenzene-1-sulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912897.png)

![{[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2912898.png)

![N-(2,4-difluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912903.png)

![5-methyl-N-(2-(thiophen-2-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2912905.png)

![11-(4-Methylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2912906.png)

![N-(2-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2912908.png)

![N-[2-(Furan-2-yl)-2-methoxyethyl]-1,3-benzoxazol-2-amine](/img/structure/B2912910.png)

![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2912918.png)

![4-(2-bromo-4-methylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2912919.png)

![3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2912920.png)